

Application Notes and Protocols for Assessing NDI-101150 Target Engagement in PBMCs

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NDI-101150 is a novel, orally available, highly selective, and potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3][4] HPK1 is a critical negative regulator of immune responses, primarily affecting T cells, B cells, and dendritic cells.[1][5] As an ATP-competitive, reversible inhibitor, **NDI-101150** blocks the kinase activity of HPK1, leading to the enhanced activation and function of these key immune cells.[4][5] This mechanism of action makes **NDI-101150** a promising immuno-oncology agent.[6]

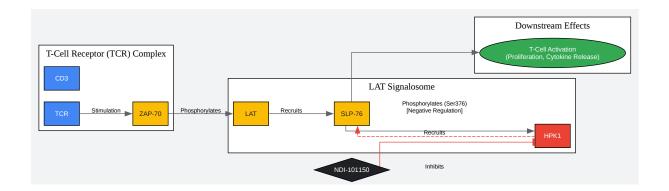
The assessment of target engagement in Peripheral Blood Mononuclear Cells (PBMCs) is crucial for the clinical development of **NDI-101150**. PBMCs contain the primary cell types regulated by HPK1, making them an ideal ex vivo model to study the pharmacodynamics and confirm the mechanism of action of the drug. These application notes provide detailed protocols for key assays to measure the target engagement of **NDI-101150** in PBMCs.

HPK1 Signaling Pathway

HPK1 is a key negative regulator of T-cell receptor (TCR) signaling. Upon TCR stimulation, HPK1 is recruited to the LAT signalosome where it becomes activated.[7] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376 (pSLP-76).[7][8] This phosphorylation event serves as a negative feedback mechanism, dampening downstream signaling pathways



that lead to T-cell activation, proliferation, and cytokine production. **NDI-101150** inhibits HPK1, thereby preventing the phosphorylation of SLP-76 and promoting a robust anti-tumor immune response.



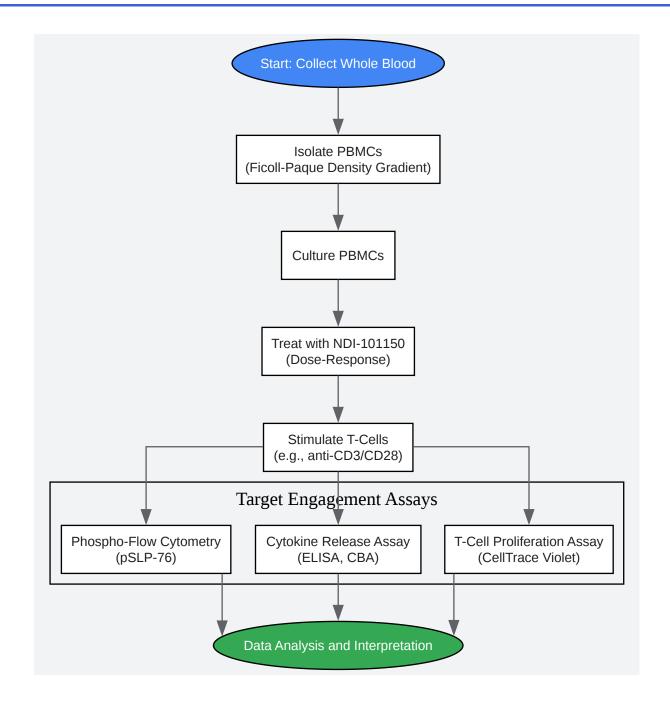
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Caption: HPK1 Signaling Pathway and NDI-101150 Mechanism of Action.

Experimental Workflow for Target Engagement Assessment

A systematic workflow is essential for evaluating the target engagement of **NDI-101150** in PBMCs. This involves isolating PBMCs from whole blood, treating the cells with **NDI-101150**, stimulating them to activate the TCR signaling pathway, and finally, analyzing the specific biomarkers of target engagement.





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Caption: Experimental Workflow for Assessing **NDI-101150** Target Engagement in PBMCs.

Quantitative Data Summary

The following tables summarize the quantitative effects of **NDI-101150** on key pharmacodynamic and efficacy biomarkers.

Table 1: Pharmacodynamic Biomarker Modulation by NDI-101150



Biomarker	Assay Type	Cell Type	Effect	Potency/Effi cacy	Reference(s
pSLP-76 (Ser376)	Flow Cytometry	CD8+ T-Cells (Whole Blood)	Inhibition	>50% inhibition predicted for efficacy	[9][10]
pSLP-76 (Ser376)	Immunofluore scence	Tumor Tissue (CD3+)	Inhibition	≥75% reduction post- treatment	[9]

Table 2: Functional Outcomes of NDI-101150 Treatment in Immune Cells



Functional Outcome	Assay Type	Cell Type(s)	Effect	Fold Change <i>l</i> Response	Reference(s
Cytokine Secretion (IL- 2, IFN-y, GM- CSF)	ELISA / CBA	Human CD4+ and CD8+ T- Cells	Increased Secretion	Dose- dependent increase	[7][11]
T-Cell Proliferation	Flow Cytometry (CellTrace Violet)	Human T- Cells	Increased Proliferation	Dose- dependent increase	[7]
Immune Cell Activation Markers (CD4, CD8, Granzyme B, PD-1)	Immunofluore scence	Tumor Tissue	Increased Expression	>2-fold increase	[9]
Dendritic Cell Activation Markers (CD80, CD86, CD40)	Flow Cytometry	Murine Bone Marrow- Derived Dendritic Cells	Increased Expression	Dose- dependent increase	[11]

Experimental Protocols

Protocol 1: Phospho-SLP-76 (Ser376) Flow Cytometry Assay in PBMCs

This protocol details the measurement of HPK1 target engagement by quantifying the inhibition of SLP-76 phosphorylation at Ser376 in stimulated T-cells within a PBMC population.

Materials:

Ficoll-Paque PLUS



- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- **NDI-101150** (dissolved in DMSO)
- Human anti-CD3/CD28 T-cell activator
- BD Phosflow[™] Lyse/Fix Buffer
- BD Phosflow™ Perm/Wash Buffer I
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-pSLP-76 (Ser376)
- · Flow cytometer

Procedure:

- PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
- Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1
 x 10⁶ cells/well in a 96-well U-bottom plate.
- NDI-101150 Treatment: Prepare serial dilutions of NDI-101150 in complete medium. Add the
 desired concentrations to the cells. Include a DMSO vehicle control. Incubate for 1-2 hours
 at 37°C, 5% CO2.
- T-Cell Stimulation: Add anti-CD3/CD28 T-cell activator to the wells at the manufacturer's recommended concentration. Incubate for 15-30 minutes at 37°C.
- Fixation: Immediately fix the cells by adding an equal volume of pre-warmed BD Phosflow™
 Lyse/Fix Buffer. Incubate for 10-15 minutes at 37°C.
- Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in BD Phosflow™ Perm/Wash Buffer I. Incubate on ice for 30 minutes.
- Staining: Wash the cells with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in a cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD8, anti-pSLP-76) and incubate for 30-60 minutes at room temperature in the dark.



- Acquisition: Wash the cells and resuspend in staining buffer. Acquire events on a flow cytometer.
- Data Analysis: Gate on CD3+ and then CD8+ T-cells. Determine the median fluorescence intensity (MFI) of pSLP-76. Calculate the percent inhibition of pSLP-76 phosphorylation relative to the stimulated vehicle control.

Protocol 2: Cytokine Release Assay in Stimulated PBMCs

This protocol measures the functional consequence of HPK1 inhibition by quantifying the secretion of key pro-inflammatory cytokines.

Materials:

- Isolated PBMCs
- Complete RPMI-1640 medium
- NDI-101150 (dissolved in DMSO)
- Human anti-CD3/CD28 T-cell activator
- ELISA or Cytometric Bead Array (CBA) kit for human IL-2 and IFN-y

Procedure:

- Cell Plating: Plate isolated PBMCs at 1 x 10⁶ cells/well in a 96-well flat-bottom plate in complete RPMI-1640 medium.
- NDI-101150 Treatment: Add serial dilutions of NDI-101150 to the cells. Include a DMSO vehicle control.
- T-Cell Stimulation: Add anti-CD3/CD28 T-cell activator.
- Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.



- Cytokine Quantification: Measure the concentration of IL-2 and IFN-y in the supernatants using an ELISA or CBA kit, following the manufacturer's instructions.
- Data Analysis: Plot the cytokine concentration against the concentration of NDI-101150 to generate dose-response curves and determine EC50 values.

Protocol 3: T-Cell Proliferation Assay in PBMCs

This protocol assesses the effect of **NDI-101150** on T-cell proliferation using a dye dilution method.

Materials:

- Isolated PBMCs
- CellTrace™ Violet Cell Proliferation Kit
- Complete RPMI-1640 medium
- NDI-101150 (dissolved in DMSO)
- Human anti-CD3/CD28 T-cell activator
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8
- Flow cytometer

Procedure:

- Cell Staining: Resuspend PBMCs in PBS at 1 x 10⁶ cells/mL. Add CellTrace™ Violet dye to a final concentration of 1-5 μM. Incubate for 20 minutes at 37°C, protected from light.
- Quenching: Add an equal volume of complete RPMI-1640 medium and incubate for 5 minutes to quench the staining reaction.
- Cell Plating: Wash the cells, resuspend in fresh complete medium, and plate in a 96-well plate.



- Treatment and Stimulation: Add serial dilutions of NDI-101150 and the anti-CD3/CD28
 activator.
- Incubation: Incubate for 4-5 days at 37°C, 5% CO2.
- Surface Staining: Harvest the cells and stain with fluorochrome-conjugated antibodies for T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8).
- Acquisition and Analysis: Acquire events on a flow cytometer. Gate on T-cell populations (CD4+ and CD8+). Analyze the CellTrace Violet fluorescence histograms to determine the percentage of divided cells and the proliferation index.

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